2-Methyl-2H-pyrazole-3-carboxylic acid (4-sulfamoyl-phenylcarbamoyl)-methyl ester
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Overview
Description
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and an ester functionality. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the ester group and the sulfonamide functionality. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry.
Scientific Research Applications
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets in the body. The sulfonamide group is known to inhibit certain enzymes, while the pyrazole ring can interact with various receptors and proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE: Similar structure but with a different position of the ester group.
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE: Contains an imidazole ring instead of a pyrazole ring.
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-TRIAZOLE-5-CARBOXYLATE: Features a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and the position of these groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H14N4O5S |
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Molecular Weight |
338.34 g/mol |
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N4O5S/c1-17-11(6-7-15-17)13(19)22-8-12(18)16-9-2-4-10(5-3-9)23(14,20)21/h2-7H,8H2,1H3,(H,16,18)(H2,14,20,21) |
InChI Key |
PYEMUWJSFUDIIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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